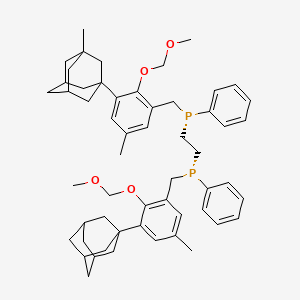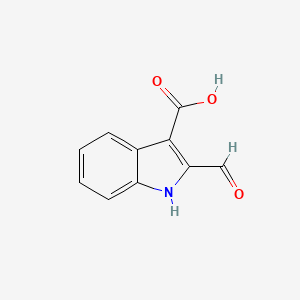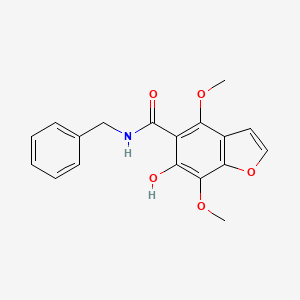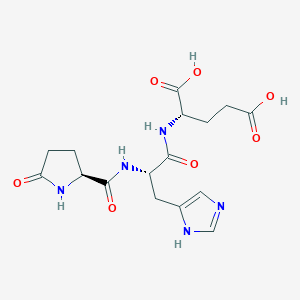
(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid is a complex organic compound featuring multiple functional groups, including imidazole and pyrrolidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid typically involves multi-step organic synthesis. One common approach is the formation of the imidazole ring through oxidative rearrangement of imidazoles using oxidation sources like singlet oxygen or dimethyldioxirane (DMDO) . The pyrrolidine ring can be synthesized from aryl amidines and ketones under transition-metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable organic reactions that can be optimized for yield and purity. Flow microreactor systems may be employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazol-4-ones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The imidazole and pyrrolidine rings can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include singlet oxygen, DMDO for oxidation, and various reducing agents for reduction reactions. Substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazol-4-ones .
Wissenschaftliche Forschungsanwendungen
(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, influencing various biochemical processes. The pyrrolidine ring may also play a role in modulating the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazol-2-ones: Similar in structure but differ in the placement of the carbonyl group.
Imidazol-4-ones: Share the imidazole ring but have different functional groups attached.
Uniqueness
(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid is unique due to its combination of imidazole and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C16H21N5O7 |
|---|---|
Molekulargewicht |
395.37 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H21N5O7/c22-12-3-1-9(19-12)14(25)21-11(5-8-6-17-7-18-8)15(26)20-10(16(27)28)2-4-13(23)24/h6-7,9-11H,1-5H2,(H,17,18)(H,19,22)(H,20,26)(H,21,25)(H,23,24)(H,27,28)/t9-,10-,11-/m0/s1 |
InChI-Schlüssel |
KBSNOMPSUOFJMM-DCAQKATOSA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine](/img/structure/B12896860.png)

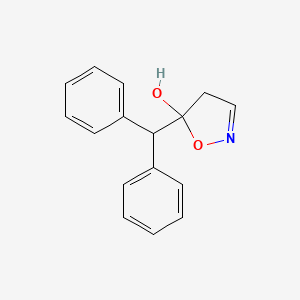


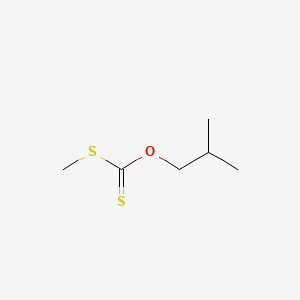
![N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12896893.png)
![Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-](/img/structure/B12896900.png)
